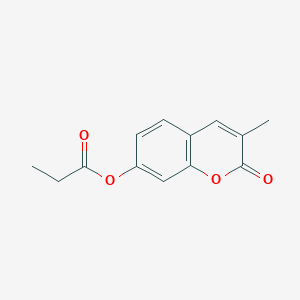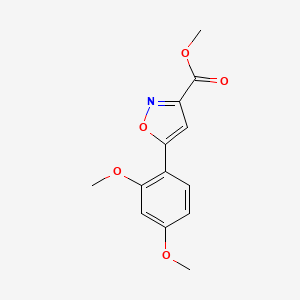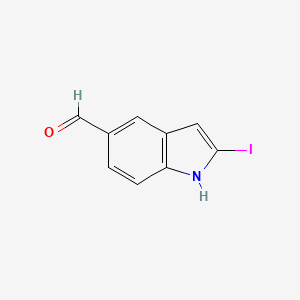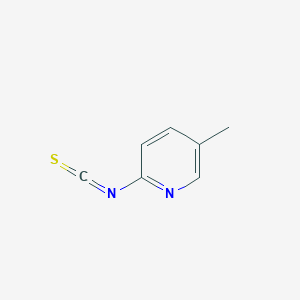
2-Isothiocyanato-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-5-methylpyridine is an organic compound with the molecular formula C7H6N2S. It belongs to the class of isothiocyanates, which are known for their versatile biological activities and applications in various fields. This compound is particularly interesting due to its unique structure, which includes a pyridine ring substituted with an isothiocyanate group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-5-methylpyridine typically involves the reaction of 2-amino-5-methylpyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot process, where the amine reacts with carbon disulfide in the presence of a base such as DABCO or sodium hydride to form a dithiocarbamate salt. This intermediate is then desulfurized using aqueous iron (III) chloride to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is optimized to ensure high yield and purity. The use of cyanuric acid as a desulfurylation reagent has been reported to be effective for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanato-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Catalysts: Bases such as triethylamine or DABCO are often used to facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-5-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-5-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the modulation of various cellular pathways. This interaction can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .
Comparación Con Compuestos Similares
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Exhibits strong chemopreventive effects.
4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate (MIC): Found in Moringa and known for its health benefits.
Uniqueness: 2-Isothiocyanato-5-methylpyridine is unique due to its pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. Its specific substitution pattern enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H6N2S |
|---|---|
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
2-isothiocyanato-5-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-7(8-4-6)9-5-10/h2-4H,1H3 |
Clave InChI |
GSQHDAOPKZLKNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
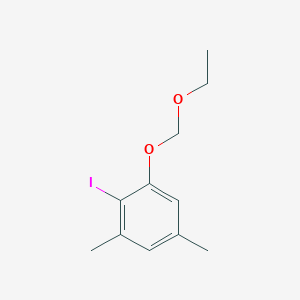
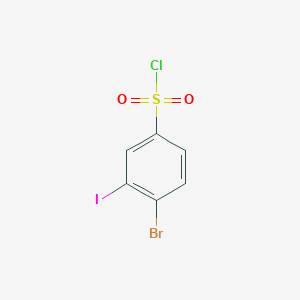
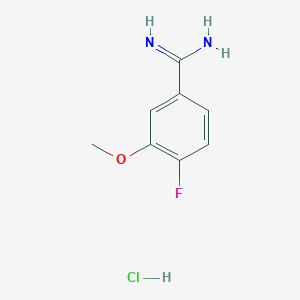
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
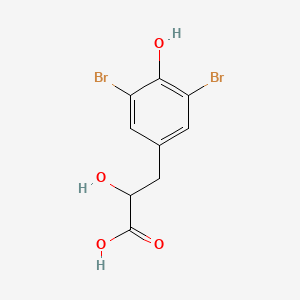

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
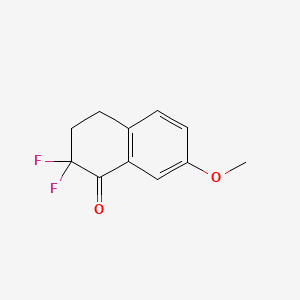

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
